N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H12N4O3S2 and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide and its derivatives have been studied for their synthesis methods and antimicrobial properties. For instance, the use of ultrasound irradiation in the synthesis of similar compounds has shown significant reductions in reaction times with comparably higher yields. These compounds have demonstrated promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Antitumor Activity
Several studies have explored the antitumor potential of this compound derivatives. These compounds have been evaluated for their potential antitumor activity against various human tumor cell lines. Notably, certain derivatives have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory and Enzyme Inhibition
The derivatives of this compound have been synthesized and investigated for their in vitro anti-inflammatory activity and enzyme inhibition properties. In vivo studies using animal models have also been conducted to evaluate their anti-inflammatory effects. Some derivatives have shown superior inhibitory potency in specific assays compared to standard drugs (Tariq, Kamboj, Alam, & Amir, 2018).
Anticonvulsant and Analgesic Activity
Research has been conducted on the synthesis of acetamide derivatives related to this compound and their potential analgesic and anticonvulsant activities. These studies aim to understand the efficacy of these compounds in pain relief and seizure control (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012); (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding mode of these compounds against various biological targets. These studies are essential for understanding the interaction of these compounds at the molecular level and their potential therapeutic applications (Fahim & Ismael, 2019).
Antimalarial and Antiviral Activity
Studies have also been conducted on the antimalarial and antiviral activities of derivatives of this compound. These compounds have been evaluated for their effectiveness against malaria and HIV, providing insights into their potential as antimalarial and antiviral agents (Fahim & Ismael, 2021); (Bhavsar, Trivedi, Parekh, Savant, Thakrar, Bavishi, Radadiya, Vala, Lunagariya, Parmar, Paresh, Loddo, & Shah, 2011).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c24-16(9-23-13-6-2-3-7-14(13)26-19(23)25)22-18-21-12(10-27-18)17-20-11-5-1-4-8-15(11)28-17/h1-8,10H,9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGNDZVLNYNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.